![molecular formula C9H9BrN4S B1517572 5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline CAS No. 1019441-45-2](/img/structure/B1517572.png)
5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
描述
5-Bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is a chemical compound characterized by a bromine atom and a sulfanyl group attached to an aniline derivative. This compound is part of the broader class of heterocyclic aromatic amines, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.
Sulfanylation: The brominated aniline is then treated with a suitable sulfanylating agent to introduce the sulfanyl group.
Triazole Formation: The final step involves the formation of the triazole ring by reacting the sulfanylated aniline with a methylated triazole precursor under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 5-Bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different aniline derivative.
Substitution: The sulfanyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Bromine oxide derivatives.
Reduction Products: Aniline derivatives without the bromine atom.
Substitution Products: Derivatives with different functional groups replacing the sulfanyl group.
科学研究应用
Chemistry: In chemistry, 5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, derivatives of this compound have been investigated for their therapeutic properties. They have shown promise in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, including the production of dyes, pigments, and pharmaceuticals.
作用机制
The mechanism by which 5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline exerts its effects involves its interaction with specific molecular targets. The bromine atom and sulfanyl group play crucial roles in binding to enzymes and receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.
相似化合物的比较
4-Methyl-4H-1,2,4-triazole: A triazole derivative without the bromine and sulfanyl groups.
2-Aminophenol: An aniline derivative without the bromine and sulfanyl groups.
Bromophenol: A phenol derivative with a bromine atom.
Uniqueness: 5-Bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is unique due to the presence of both bromine and sulfanyl groups, which contribute to its reactivity and biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it distinct from other similar compounds.
属性
IUPAC Name |
5-bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4S/c1-14-5-12-13-9(14)15-8-3-2-6(10)4-7(8)11/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTROVXWKEAVQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)
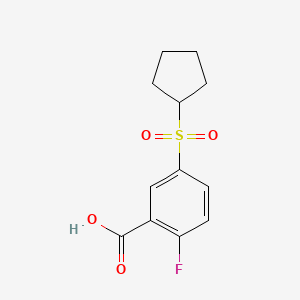
![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
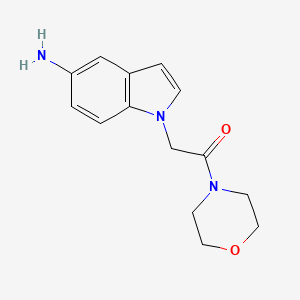
![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)
![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)
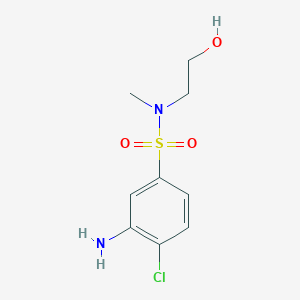
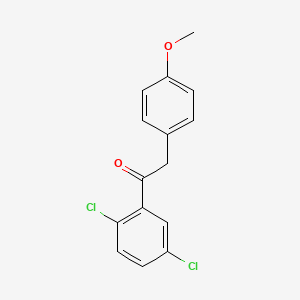
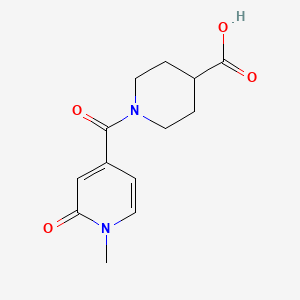
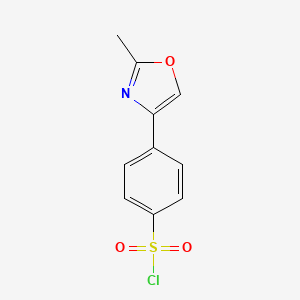
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
